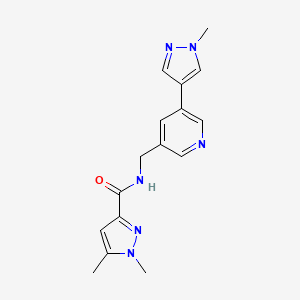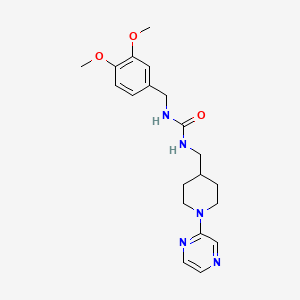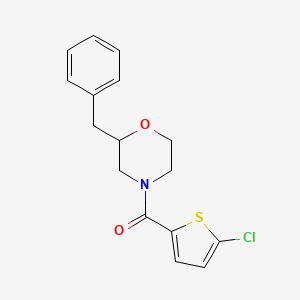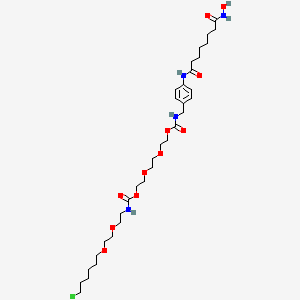
4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid (abbreviated as FPhOIC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. The compound belongs to the class of imidazolidine-2-one derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes by binding to their active sites. This compound has been found to interact with the amino acid residues in the active site of enzymes, leading to a conformational change that inhibits their activity. The compound has also been shown to exhibit DNA-binding activity, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is its potential as a lead compound for the development of new drugs. The compound has been found to exhibit various biological activities, making it a promising candidate for further investigation. However, one of the limitations of this compound is its complex synthesis method, which may limit its scalability for large-scale production. In addition, the compound's potential toxicity and side effects need to be carefully evaluated before it can be used as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the compound's potential as a lead compound for the development of new drugs. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. In addition, the compound's potential toxicity and side effects need to be further evaluated to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery and medicinal chemistry. The compound has been synthesized using various methods and has been found to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been shown to inhibit the activity of various enzymes and exhibit DNA-binding activity. The compound's potential as a lead compound for the development of new drugs and its future directions for research make it an important area of study in the scientific community.
Méthodes De Synthèse
4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form ethyl 4-fluorophenylglyoxylate, which is then reacted with ethylenediamine to form this compound. Another method involves the reaction of 4-fluorobenzaldehyde with ethyl glycinate hydrochloride to form ethyl 4-fluorophenylglycinate, which is then reacted with phosgene to form this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has been extensively studied for its potential applications in drug discovery and medicinal chemistry. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase, urease, and tyrosinase. This compound has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and bacterial infections.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c11-7-3-1-6(2-4-7)10(8(14)15)5-12-9(16)13-10/h1-4H,5H2,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZRDNSFNEHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)






![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)


![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)